molecular formula C14H15N3OS B11945603 1-(3-Methyl-2-pyridyl)-3-(4-(methylthio)phenyl)urea CAS No. 200417-42-1

1-(3-Methyl-2-pyridyl)-3-(4-(methylthio)phenyl)urea

Cat. No.: B11945603
CAS No.: 200417-42-1
M. Wt: 273.36 g/mol
InChI Key: BMIPTWBNUJPWCN-UHFFFAOYSA-N
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Description

1-(3-Methyl-2-pyridyl)-3-(4-(methylthio)phenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a pyridyl group and a phenyl group, both of which are substituted with methyl and methylthio groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl-2-pyridyl)-3-(4-(methylthio)phenyl)urea typically involves the reaction of 3-methyl-2-pyridyl isocyanate with 4-(methylthio)aniline. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methyl-2-pyridyl)-3-(4-(methylthio)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The pyridyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives, substituted ureas.

Scientific Research Applications

1-(3-Methyl-2-pyridyl)-3-(4-(methylthio)phenyl)urea has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 1-(3-Methyl-2-pyridyl)-3-(4-(methylthio)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, binding to the active site or allosteric site of the target protein. This interaction can lead to changes in the protein’s activity, affecting various biochemical pathways.

Comparison with Similar Compounds

    1-(3-Methyl-2-pyridyl)-3-phenylurea: Lacks the methylthio group, which may affect its reactivity and biological activity.

    1-(2-Pyridyl)-3-(4-(methylthio)phenyl)urea: Lacks the methyl group on the pyridyl ring, which may influence its binding affinity and selectivity.

    1-(3-Methyl-2-pyridyl)-3-(4-methoxyphenyl)urea: Contains a methoxy group instead of a methylthio group, which can alter its electronic properties and reactivity.

Uniqueness: 1-(3-Methyl-2-pyridyl)-3-(4-(methylthio)phenyl)urea is unique due to the presence of both the methyl and methylthio substituents, which can significantly influence its chemical behavior and biological activity. These substituents can affect the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various research applications.

Properties

CAS No.

200417-42-1

Molecular Formula

C14H15N3OS

Molecular Weight

273.36 g/mol

IUPAC Name

1-(3-methylpyridin-2-yl)-3-(4-methylsulfanylphenyl)urea

InChI

InChI=1S/C14H15N3OS/c1-10-4-3-9-15-13(10)17-14(18)16-11-5-7-12(19-2)8-6-11/h3-9H,1-2H3,(H2,15,16,17,18)

InChI Key

BMIPTWBNUJPWCN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)NC2=CC=C(C=C2)SC

Origin of Product

United States

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